isobutyl P,P-dimethyl-phosphinate
Description
Isobutyl P,P-dimethyl-phosphinate is an organophosphorus compound characterized by a phosphorus atom bonded to two methyl groups and an isobutyl ester moiety. Diisobutyl phosphite, a phosphite ester, shares the isobutyl substituent and serves as a foundational analog for understanding physicochemical and biological properties. Key synthesis routes for such compounds involve reactions between alcohols (e.g., 2-methyl-1-propanol) and phosphorus precursors like diethyl phosphite .
Properties
CAS No. |
61820-17-5 |
|---|---|
Molecular Formula |
C6H15O2P |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
1-dimethylphosphoryloxy-2-methylpropane |
InChI |
InChI=1S/C6H15O2P/c1-6(2)5-8-9(3,4)7/h6H,5H2,1-4H3 |
InChI Key |
XAZJFCQCYNQNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Isobutyl P,P-Dimethyl-Phosphinate vs. Diisobutyl Phosphite: this compound features a phosphinate core (P=O with two methyl groups and one isobutyl ester). Diisobutyl phosphite (CAS 1189-24-8) is a phosphite ester (P–O–isobutyl groups) without methyl substituents on phosphorus .
Methyl Isobutyl Ketone (MIBK, CAS 108-10-1) :
Physical and Chemical Properties
Key Research Findings
- Structural Determinants: The isobutyl group enhances bioactivity in both phosphorus and non-phosphorus compounds (e.g., boronic acid derivatives) .
- Hydrophobicity vs. Solubility : Isobutyl-substituted phosphorus esters (e.g., diisobutyl phosphite) are less water-soluble than acetone but more bioactive due to membrane permeability .
- Synthetic Flexibility : Phosphorus esters allow modular substitution (e.g., methyl, benzene rings), enabling tailored physicochemical properties .
Preparation Methods
Reaction Mechanism and Conditions
The alkylation of sodium hypophosphite (NaH<sub>2</sub>PO<sub>2</sub>) with isobutylene under radical-initiated conditions represents a direct route to phosphinate salts, which can subsequently be esterified. This method, adapted from US Patent 4,590,014, involves the following steps:
-
Radical Initiation : A peroxyester (e.g., tert-butyl peroxybenzoate) generates free radicals at 80–120°C, facilitating the addition of isobutylene to NaH<sub>2</sub>PO<sub>2</sub>.
-
Simultaneous Addition : Isobutylene and the initiator are introduced dropwise into a hypophosphite solution to maintain stoichiometric control.
-
Reaction Quenching : After 2–5 hours, the mixture is cooled, and the phosphinate salt is isolated via solvent evaporation.
Yield and Scalability
Yields of 80–100% are achievable with reaction times under 6 hours, a significant improvement over traditional 40–50 hour protocols. The process avoids byproduct formation through precise temperature modulation (Table 1).
Table 1: Alkylation of Sodium Hypophosphite with Isobutylene
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Reaction Time | 2–5 hours | |
| Yield | 80–100% | |
| Catalyst | Peroxyester (e.g., tert-butyl peroxybenzoate) |
Transesterification of Dimethyl Methylphosphonate
Catalytic Systems
Dimethyl methylphosphonate (DMMP), synthesized via trimethyl phosphite rearrangement, serves as a precursor for transesterification with isobutyl alcohol. Acid catalysts such as p-toluenesulfonic acid (p-TSA) or dodecylbenzenesulfonic acid (DBSA) facilitate the exchange of methoxy groups for isobutoxy groups:
Process Optimization
-
Catalyst Loading : 1–10 mol% of p-TSA relative to DMMP ensures complete conversion without side reactions.
-
Distillation : Vacuum distillation (0.02–0.03 MPa) purifies the product to >99% GC purity while enabling methanol recovery (95–97% efficiency).
Table 2: Transesterification of DMMP with Isobutyl Alcohol
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (1–10 mol%) | |
| Temperature | 95–120°C | |
| Pressure | 0.02–0.03 MPa (vacuum) | |
| Purity | >99% (GC) |
Direct Esterification of Methylphosphinic Acid
Challenges and Solutions
Methylphosphinic acid (CH<sub>3</sub>PH(O)OH) esterification with isobutyl alcohol is theoretically straightforward but hampered by the acid’s sensitivity to oxidation. Patent CN109912647A proposes using excess methanol as both reactant and solvent to stabilize intermediates, though adapting this for isobutanol requires:
-
Inert Atmosphere : Nitrogen or argon to prevent oxidation.
-
Reactive Distillation : Continuous removal of water to drive equilibrium toward ester formation.
Catalytic Considerations and Industrial Adaptations
Catalyst Recycling
Residual catalysts (e.g., p-TSA) in transesterification raffinate can be reused for 5 cycles without activity loss, reducing waste and cost. This aligns with green chemistry principles, as highlighted in CN102964382A.
Bronsted vs. Lewis Acids
-
Bronsted Acids (p-TSA, DBSA) : Effective for esterification but require neutralization post-reaction.
-
Lewis Acids (Ti(OiPr)<sub>4</sub>) : Less common but avoid acidic byproducts, enabling one-pot synthesis.
Purification and Analytical Validation
Q & A
Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
